Rimantadine
Overview
Description
Rimantadine is an orally administered antiviral drug used to treat, and in rare cases prevent, influenza A infection . It is a synthetic antiviral drug and a derivative of adamantane . It is inhibitory to the in vitro replication of influenza A virus isolates from each of the three antigenic subtypes (H1N1, H2H2, and H3N2) that have been isolated from humans .
Synthesis Analysis
A synthetic method of N-rimantadine has been disclosed in a patent . The method involves dissolving adamantamine hydrochloride or admantadine in water and/or a water-soluble organic solvent, then adding formalin to initiate a methylenation reaction .
Molecular Structure Analysis
The molecular structures of newly synthesized compounds related to rimantadine have been investigated using single-crystal X-ray analysis .
Chemical Reactions Analysis
Rimantadine may block the viral E protein ion channel function and may down-regulate the protease Cathepsin L because of the increase of lysosomal pH, resulting in impaired viral entry and replication .
Physical And Chemical Properties Analysis
Heat capacities of rimantadine hydrochloride in the crystalline state were measured by adiabatic calorimetry and differential scanning calorimetry . A broad low-enthalpy solid-state phase anomaly was detected between 170 and 250 K .
Scientific Research Applications
Comparative Toxicity with Amantadine
Rimantadine has been compared with amantadine for toxicity in healthy adults. It was found that at higher dosages, rimantadine was better tolerated than amantadine, particularly in terms of central nervous system and sleep complaints, suggesting its promise for treating influenza A virus infections due to better tolerance (Hayden et al., 1981).
Efficacy in Influenza Virus Treatment
Studies conducted in the USSR showed rimantadine to be clinically efficacious and free of toxicity in both volunteers and patients with natural disease during influenza epidemics. These studies also indicated the effectiveness of rimantadine in both therapeutic and prophylactic contexts against influenza virus infection (Zlydnikov et al., 1981).
Pharmacology, Antiviral Activity, and Mechanism of Action
Rimantadine's pharmacology, antiviral activity, mechanism of action, and its clinical applications have been reviewed, highlighting its comparable prophylactic efficacy to amantadine but with a lower potential for causing adverse effects. This indicates the drug's distinct pharmacokinetic profile, which may account for its more favorable toxicity profile (Tominack & Hayden, 1987).
Prophylactic Effects in Outbreaks
A study involving a placebo-controlled trial of rimantadine during an outbreak of influenza A showed significant reduction in influenza-like illness among subjects receiving rimantadine compared to those receiving placebo, demonstrating its efficacy in prophylaxis (Dolin et al., 1982).
Comparative Side Effects with Amantadine
Comparative studies have shown that rimantadine and amantadine, when administered at equivalent dosages, differ in side effects. Rimantadineis associated with less frequent and severe central nervous system symptoms compared to amantadine, indicating a more favorable side-effect profile for rimantadine (Hayden et al., 1983).
Inhibition of Dengue Virus Replication
Research has shown that rimantadine effectively suppresses the replication of dengue virus in various tissue culture systems. This finding suggests the potential for rimantadine to be an effective inhibitor of dengue virus replication in vitro, indicating the need for further examination of its efficacy against severe dengue virus diseases (Koff et al., 1981).
Rimantadine in Parkinson's Disease
A pilot study investigated the antiparkinsonian properties of rimantadine. Results indicated that rimantadine might have motor benefits in Parkinson's disease, suggesting a potential therapeutic application beyond its antiviral properties (Evidente et al., 1999).
Safety And Hazards
Rimantadine may cause serious side effects. Side effects such as headache, dizziness, feeling weak or tired, anxiety, vomiting, and stomach pain may be more likely in older adults . Common side effects of rimantadine may include nausea, vomiting, loss of appetite, stomach pain, dry mouth, sleep problems (insomnia), or dizziness .
Future Directions
In vitro and preclinical studies confirm that several members of the adamantane family of antiviral agents are effective against a range of coronaviruses including SARS-CoV-2, the virus responsible for COVID-19 . Based on these results, rimantadine showed the most promise for treatment of SARS-CoV-2 .
properties
IUPAC Name |
1-(1-adamantyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCHPRBFMUDMNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023561 | |
Record name | Rimantadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rimantadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Hydrochloride salt freely soluble (50 mg/ml at 20 °C), 9.15e-03 g/L | |
Record name | Rimantadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00478 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rimantadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of rimantadine is not fully understood. Rimantadine appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus. The protein coded by the M2 gene of influenza A may play an important role in rimantadine susceptibility., Rimantadine is thought to exert its inhibitory effect early in the viral replicative cycle, possibly by blocking or greatly reducing the uncoating of viral RNA within host cells. Genetic studies suggest that a single amino acid change on the transmembrane portion of the M2 protein can completely eliminate influenza A virus susceptibility to rimantadine., Rimantadine, like amantadine, inhibits viral replication by interfering with the influenza A virus M2 protein, an integral membrane protein. The M2 protein of influenza A functions as an ion channel and is important in at least 2 aspects of virus replication, disassembly of the infecting virus particle and regulation of the ionic environment of the transport pathway. By interfering with the ion channel function of the M2 protein, rimantadine inhibits 2 stages in the replicative cycle of influenza A. Early in the virus reproductive cycle, rimantadine inhibits uncoating of the virus particle, presumably by inhibiting the acid-mediated dissociation of the virion nucleic acid and proteins, which prevents nuclear transport of viral genome material. Rimantadine also prevents viral maturation in some strains of influenza A (e.g., H7 strains) by promoting pH-induced conformational changes in influenza A hemagglutinin during its intracellular transport late in the replicative cycle. Adsorption of the virus to and penetration into cells do not appear to be affected by rimantadine. In addition, rimantadine does not interfere with the synthesis of viral components (e.g., RNA-directed RNA polymerase activity). | |
Record name | Rimantadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00478 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RIMANTADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7438 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Rimantadine | |
CAS RN |
13392-28-4, 117857-51-9 | |
Record name | Rimantadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13392-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117857-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rimantadine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rimantadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00478 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rimantadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIMANTADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2EF4JQTU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | RIMANTADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7438 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Rimantadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>300 °C, > 300 °C | |
Record name | Rimantadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00478 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rimantadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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